2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
Overview
Description
2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a chemical compound characterized by the presence of a methoxy group, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 2-methoxyaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride
- 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
Uniqueness
2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the methoxy group and the pyrrolidine ring enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-(2-pyrrolidin-1-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-13-10-11(4-5-12(13)14)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDCTBSLHZFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCN2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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